![molecular formula C91H138N12O24 B8087971 N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B8087971.png)
N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
雷帕林克-1 是一种新型化合物,它结合了雷帕霉素和 MLN0128 两种不同的雷帕霉素靶蛋白 (mTOR) 途径抑制剂。 该化合物旨在克服癌细胞中导致第一代和第二代 mTOR 抑制剂无效的耐药突变 。 雷帕林克-1 可以同时靶向 mTOR 酶上的两个不同结合位点,使其成为一种有效的抑制剂,降低了耐药性发展的可能性 .
准备方法
化学反应分析
雷帕林克-1 主要与靶蛋白发生结合反应,而不是像氧化或还原这样的传统化学反应。 它与 FKBP12 蛋白和 mTOR 的 ATP 结合口袋结合 。 这些结合反应的主要产物是抑制 mTOR 途径,而 mTOR 途径对于细胞生长和增殖至关重要 .
科学研究应用
Anticancer Activity
Research indicates that compounds similar to N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3... exhibit significant anticancer properties. The compound has been shown to interact with specific molecular targets involved in cancer cell proliferation and survival pathways. For instance:
- Mechanism of Action : The compound acts as an inhibitor of certain kinases that are crucial for tumor growth and metastasis. This inhibition can lead to reduced cell viability in various cancer cell lines .
- Case Studies : In vitro studies have demonstrated that this class of compounds can induce apoptosis in cancer cells while sparing normal cells .
Neurological Disorders
The pyrazolo[3,4-d]pyrimidine framework is known for its neuroprotective effects. Compounds derived from this structure have been investigated for their potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease:
- Neuroprotective Effects : Studies suggest that these compounds can modulate neurotransmitter systems and exhibit antioxidant properties that protect neuronal cells from oxidative stress .
Antimicrobial Properties
N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3... has displayed antimicrobial activity against a range of pathogens:
- Broad-Spectrum Activity : Research indicates effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungi .
Allosteric Modulation
This compound has also been studied for its role as an allosteric modulator in various receptor systems:
- Metabotropic Glutamate Receptors : It has been noted that similar compounds can act on metabotropic glutamate receptors (mGluRs), influencing synaptic transmission and plasticity . This could have implications for treating mood disorders and schizophrenia.
Drug Development
The structural complexity of N-[4...[...]... propanamide positions it as a promising candidate for drug development:
作用机制
相似化合物的比较
雷帕林克-1 由于其双重结合机制,与其他 mTOR 抑制剂相比具有独特性。类似的化合物包括:
雷帕霉素: 一种第一代 mTOR 抑制剂,与 FKBP12 蛋白结合.
MLN0128: 一种第二代 mTOR 抑制剂,靶向 ATP 结合口袋.
替西罗莫司: 雷帕霉素的另一种衍生物,用于癌症治疗.
生物活性
The compound N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[...]] is a complex organic molecule with potential biological activity. It incorporates various functional groups that suggest a range of pharmacological effects. This article explores its biological activity based on available research findings.
Structure and Properties
This compound features a benzoxazole moiety and a pyrazolo[3,4-d]pyrimidine core. These structural elements are known for their biological significance:
Structural Component | Biological Relevance |
---|---|
Benzoxazole | Antimicrobial and anticancer properties |
Pyrazolo[3,4-d]pyrimidine | Inhibitory effects on various enzyme targets |
Antimicrobial Activity
Research has indicated that derivatives of benzoxazole exhibit antimicrobial properties. In one study evaluating 3-(2-benzoxazol-5-yl)alanine derivatives against bacterial strains such as Bacillus subtilis and Escherichia coli, some compounds demonstrated significant activity with minimal inhibitory concentrations (MIC) indicating their potential as antimicrobial agents .
Antiparasitic Activity
A recent study highlighted the efficacy of certain pyrazolo derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. The compound's structure was modified to optimize its potency and reduce toxicity. For instance, variations in substituents at specific positions significantly influenced the antiparasitic activity observed in vitro .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes. For example:
- Ki values indicate strong binding affinity to target enzymes involved in various metabolic pathways.
Target Enzyme | Ki Value (nM) | Effect |
---|---|---|
Human purified enzyme | 0.030 | Strong inhibition |
Adenosine A2A receptor | 0.240 | Moderate inhibition |
These findings suggest that this compound may serve as a lead for developing inhibitors targeting these pathways .
Case Study 1: Antimicrobial Screening
A comprehensive screening of benzoxazole derivatives showed that specific modifications led to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The most potent compounds contained electron-donating groups which improved their interaction with bacterial targets.
Case Study 2: Antiparasitic Efficacy
In vivo studies using bioluminescence imaging demonstrated the therapeutic efficacy of selected derivatives against acute-stage T. cruzi infections. The results indicated that structural modifications could enhance bioavailability and reduce toxicity while maintaining effectiveness against the parasite .
属性
IUPAC Name |
N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C91H138N12O24/c1-60-18-12-11-13-19-61(2)76(112-8)55-70-24-21-66(7)91(111,127-70)85(108)88(109)102-29-16-14-20-72(102)89(110)125-77(56-73(104)62(3)51-65(6)83(107)84(114-10)82(106)64(5)50-60)63(4)52-67-22-25-75(78(53-67)113-9)124-49-48-123-58-69-57-101(100-98-69)31-33-116-35-37-118-39-41-120-43-45-122-47-46-121-44-42-119-40-38-117-36-34-115-32-27-79(105)94-28-15-17-30-103-87-80(86(92)95-59-96-87)81(99-103)68-23-26-74-71(54-68)97-90(93)126-74/h11-13,18-19,23,26,51,54,57,59-60,62-64,66-67,70,72,75-78,83-84,107,111H,14-17,20-22,24-25,27-50,52-53,55-56,58H2,1-10H3,(H2,93,97)(H,94,105)(H2,92,95,96)/b13-11-,18-12-,61-19-,65-51-/t60-,62-,63-,64-,66-,67+,70+,72+,75-,76+,77+,78-,83-,84+,91-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOGZMBPRITPMZ-KGAHTFCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCOCC5=CN(N=N5)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCN6C7=NC=NC(=C7C(=N6)C8=CC9=C(C=C8)OC(=N9)N)N)C)C)O)OC)C)C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C\C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C\[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OCCOCC5=CN(N=N5)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCN6C7=NC=NC(=C7C(=N6)C8=CC9=C(C=C8)OC(=N9)N)N)C)/C)O)OC)C)C)/C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C91H138N12O24 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1784.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。